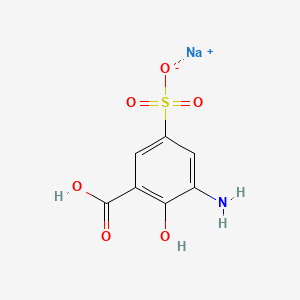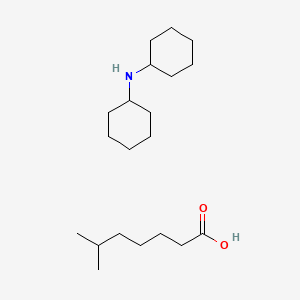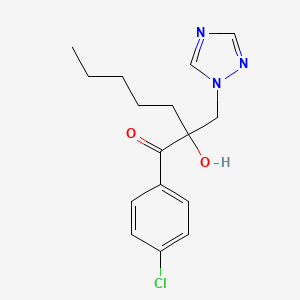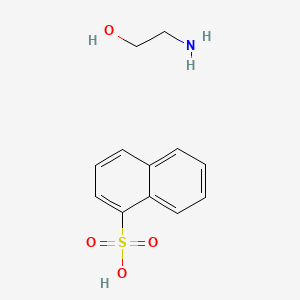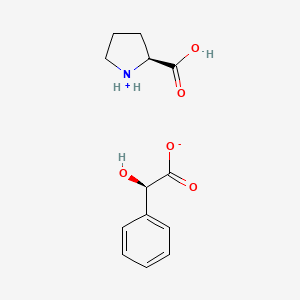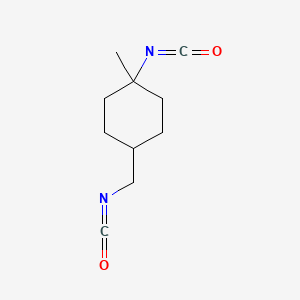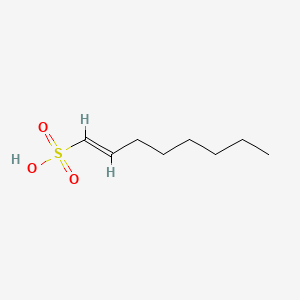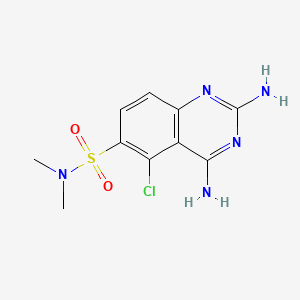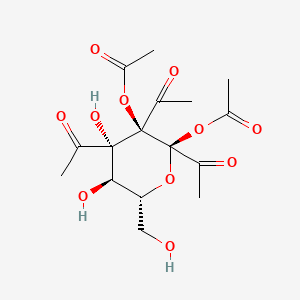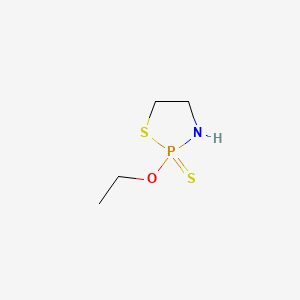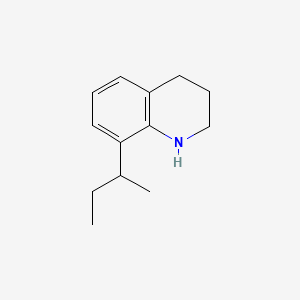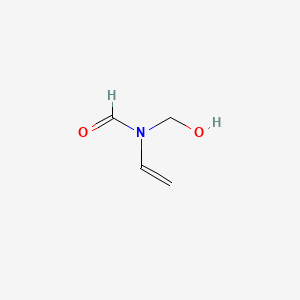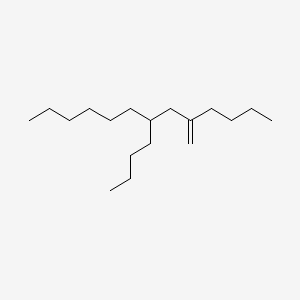
2,4-Dibutyl-1-decene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibutyl-1-decene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dibutyl-1-decene can be synthesized through the alkylation of 1-decene with butyl groups. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of butyl groups to the decene molecule. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of 1-decene and butylating agents into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and pressurized to promote the alkylation reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,4-Dibutyl-1-decene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used for the reduction of the double bond.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding alkane, 2,4-Dibutyl-decane.
Substitution: Halogenated derivatives of this compound are the major products.
科学研究应用
2,4-Dibutyl-1-decene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dibutyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic reagents to form new chemical bonds. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-1-decene: Similar in structure but with methyl groups instead of butyl groups.
1-Decene: The parent compound without any alkyl substitutions.
2,4-Diethyl-1-decene: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
2,4-Dibutyl-1-decene is unique due to the presence of butyl groups, which impart different physical and chemical properties compared to its methyl and ethyl analogs. The larger butyl groups increase the hydrophobicity and steric bulk of the molecule, affecting its reactivity and interactions with other molecules.
属性
CAS 编号 |
122833-07-2 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC 名称 |
7-butyl-5-methylidenetridecane |
InChI |
InChI=1S/C18H36/c1-5-8-11-12-15-18(14-10-7-3)16-17(4)13-9-6-2/h18H,4-16H2,1-3H3 |
InChI 键 |
CUTCIBVXOXUSGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)CC(=C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


